molecular formula C6H7ClN2OS B1436582 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 89639-37-2

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1436582
CAS No.: 89639-37-2
M. Wt: 190.65 g/mol
InChI Key: XJZYFWNWTOAHTR-UHFFFAOYSA-N
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Description

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chloromethyl group at the 6-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthio-4(3H)-pyrimidinone with chloromethylating agents under controlled conditions to introduce the chloromethyl group at the 6-position .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as chloromethylation, cyclization, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and catalysts for cyclization reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH to optimize yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted pyrimidinones, while oxidation of the methylthio group can produce sulfoxides or sulfones .

Scientific Research Applications

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one include:

    2-(methylthio)pyrimidin-4(3H)-one: Lacks the chloromethyl group.

    6-(chloromethyl)pyrimidin-4(3H)-one: Lacks the methylthio group.

    2-(methylthio)-6-(methylthio)pyrimidin-4(3H)-one: Contains an additional methylthio group.

Uniqueness

The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both chloromethyl and methylthio groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various research and industrial fields .

Properties

IUPAC Name

4-(chloromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZYFWNWTOAHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368784
Record name 6-(Chloromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-37-2
Record name 6-(Chloromethyl)-2-(methylthio)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89639-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Chloromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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